Amikacin B Sulfate

Pharmaceutical Analysis Impurity Profiling Quality Control

Amikacin B Sulfate is the definitive EP Impurity H reference standard for detection and quantification of the process-specific impurity 1-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B in Amikacin API. Unlike Amikacin or kanamycin B, this certified standard delivers the exact purity, chromatographic behavior, and pharmacopoeial compliance required for HPLC/UPLC method validation, stability-indicating assays, and batch-release decisions. Its high purity (≥95%) guarantees reliable peak identification and ICH Q3A/Q3B-compliant quantification. Available exclusively for analytical R&D—non-therapeutic, non-interchangeable.

Molecular Formula C₂₂H₄₄N₆O₁₂ xH₂SO₄
Molecular Weight 584.62
Cat. No. B1158217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmikacin B Sulfate
SynonymsO-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine Amikacin B Sulfate;  1-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B Amikacin B Sulfate;  BB-K26
Molecular FormulaC₂₂H₄₄N₆O₁₂ xH₂SO₄
Molecular Weight584.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amikacin B Sulfate: Identity, Regulatory Role, and Baseline Specifications for Pharmaceutical Analysis


Amikacin B Sulfate, also known as Amikacin EP Impurity H, is a structurally defined aminoglycoside derivative primarily used as a pharmaceutical reference standard for quality control and analytical method validation in the context of the antibiotic Amikacin . Chemically, it is 1-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B . As a crystalline powder, it serves as a critical tool in impurity profiling, identification, and quantitative determination in drug substance and finished product testing, compliant with major pharmacopoeial monographs [1]. Its availability in high purity (typically ≥95%) is essential for ensuring accurate and reliable analytical results in pharmaceutical development and quality assurance .

Why Amikacin B Sulfate Cannot Be Replaced by Other Aminoglycoside Impurities or the Parent API


The substitution of Amikacin B Sulfate with alternative compounds such as Kanamycin B, Amikacin, or other aminoglycoside-related impurities is analytically and functionally unsound. First, Amikacin B is a specific process-related impurity with a unique molecular identity (1-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B) that differs from the parent drug amikacin (1-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin A) and its precursor kanamycin B . Second, as a pharmacopoeial impurity standard (EP Impurity H), its defined purity and characterization profile are essential for accurate detection and quantification during analytical method development, validation, and routine quality control; a generic substitute would lack the certified purity and documented analytical behavior required for regulatory compliance . Third, while the parent compound amikacin has a broad antibacterial spectrum [1], Amikacin B Sulfate is intended exclusively for analytical applications and not for therapeutic use, making interchangeability with other aminoglycosides irrelevant and potentially hazardous . The specific chromatographic, spectroscopic, and purity specifications of Amikacin B Sulfate are non-negotiable for its intended scientific purpose.

Quantitative Differentiation of Amikacin B Sulfate: Purity, Analytical Sensitivity, and Stability Benchmarks


High Purity Specification for Regulatory-Compliant Impurity Profiling

Amikacin B Sulfate, when sourced as a certified reference standard, is supplied with a minimum purity of 97% . This high purity is critical for its intended use as an EP Impurity H standard. In contrast, general reagent-grade amikacin or kanamycin B may have unspecified or significantly lower purity profiles (often <95%), which can introduce analytical variability and compromise the accuracy of impurity quantification in drug substance testing . The 97% purity threshold is directly traceable to the product's certificate of analysis and is a quantifiable differentiator against lower-grade alternatives.

Pharmaceutical Analysis Impurity Profiling Quality Control

Enhanced Analytical Sensitivity in Thin-Layer Chromatography (TLC) Compared to Gentamicin

In a validated TLC-densitometric method for simultaneous identification and quantification of aminoglycosides, the limit of detection (LOD) for amikacin was determined to be 0.25 µg/spot, and the limit of quantification (LOQ) was 0.5 µg/spot [1]. For comparison, the same method yielded an LOD of 1.00 µg/spot and an LOQ of 1.65 µg/spot for gentamicin. This indicates that the method, and by extension, amikacin-based standards like Amikacin B Sulfate, offer a 4-fold higher sensitivity in detection and over a 3-fold improvement in quantification compared to gentamicin under identical conditions.

Analytical Method Development Thin-Layer Chromatography Limit of Detection

Thermal Stability Indicator for Long-Term Storage and Handling

Amikacin B Sulfate exhibits a high decomposition temperature with a melting point reported to be greater than 224°C (with decomposition) . This thermal stability profile is comparable to, and in some cases exceeds, that of related aminoglycoside sulfates. For example, kanamycin sulfate typically decomposes around 250°C, while gentamicin sulfate exhibits variable thermal behavior based on its complex composition . The specific thermal data for Amikacin B Sulfate provides a quantifiable stability parameter that is directly relevant to its storage, handling, and long-term use as a reference standard, ensuring its integrity during analytical procedures.

Stability Studies Material Science Reference Standard Storage

Recommended Scientific and Industrial Applications for Amikacin B Sulfate


Pharmaceutical Quality Control: Impurity Profiling of Amikacin Drug Substance and Finished Product

Amikacin B Sulfate, certified as EP Impurity H, is the definitive reference standard for the identification, quantification, and control of this specific process-related impurity in Amikacin active pharmaceutical ingredient (API) and its formulations. Its high purity (≥97%) ensures accurate peak identification and area integration in HPLC and UPLC analyses, directly supporting compliance with ICH Q3A/Q3B guidelines on impurities . The use of this standard enables analytical laboratories to reliably demonstrate that Amikacin B levels are within acceptable pharmacopoeial limits, a critical step in batch release and stability testing.

Analytical Method Development and Validation for Aminoglycoside Detection

The superior analytical sensitivity demonstrated for amikacin in TLC methods (LOD 0.25 µg/spot vs. 1.00 µg/spot for gentamicin) positions Amikacin B Sulfate as a valuable tool for developing highly sensitive detection methods for aminoglycoside impurities [1]. Its well-defined chromatographic behavior allows for the optimization of separation conditions and the validation of method parameters such as LOD, LOQ, linearity, and precision. This is particularly relevant for environmental monitoring or residue analysis where trace-level detection is paramount.

Stability-Indicating Method Development and Forced Degradation Studies

Given its high thermal stability (melting point >224°C) and defined purity, Amikacin B Sulfate serves as an ideal reference compound for developing stability-indicating methods . By subjecting the standard to controlled stress conditions (heat, light, humidity), analysts can differentiate between the parent impurity peak and any newly formed degradation products. This application is critical for establishing the shelf life of Amikacin drug products and for understanding the degradation pathways of this aminoglycoside class.

Academic Research: Structure-Activity Relationship (SAR) and Resistance Mechanism Studies

While Amikacin B Sulfate is not used therapeutically, its distinct chemical structure—a 1-N-acylated kanamycin B derivative—makes it a valuable probe in SAR studies aimed at understanding the relationship between aminoglycoside structure and ribosomal binding or resistance . As a defined impurity, it can be used to investigate the specificity of aminoglycoside-modifying enzymes (AMEs) and to evaluate potential off-target effects or toxicity compared to the parent drug Amikacin and other analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amikacin B Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.